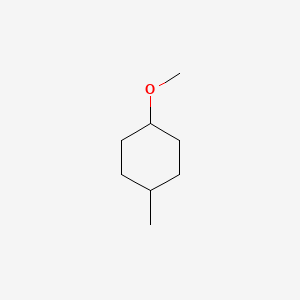

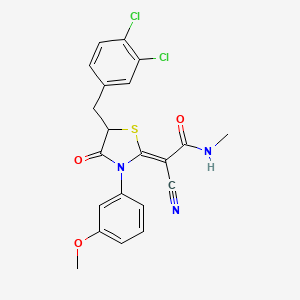

![molecular formula C17H20N2O5 B2613304 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418114-05-2](/img/structure/B2613304.png)

methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an intermediate in the synthesis of Lisinopril, which is an angiotensin-converting enzyme inhibitor used in the treatment of hypertension, congestive heart failure, and heart attacks .

Synthesis Analysis

The synthesis of this compound involves the use of N-Benzyloxycarbonylglycine, a derivative of glycine having a benzyloxy carbonyl protecting group attached to the nitrogen . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also involved .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapeutics

In cancer research, this compound has been explored for its ability to inhibit the growth of cancer cells. It works by interfering with the cell cycle and inducing apoptosis in cancer cells. Studies have shown its effectiveness against several types of cancer, including breast, lung, and colon cancers .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .

Antiviral Applications

The compound has also been investigated for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This has been particularly noted in studies involving influenza and herpes simplex viruses .

Enzyme Inhibition

This compound has been studied as an enzyme inhibitor. It can bind to specific enzymes and inhibit their activity, which is useful in various biochemical pathways. For example, it has been shown to inhibit proteases and kinases, which are involved in numerous cellular processes .

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in drug delivery systems. It can be used to create prodrugs that are activated in the body, improving the bioavailability and targeting of therapeutic agents. This has been explored in the context of delivering anticancer drugs and antibiotics .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate. Its structure allows for various chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This has applications in the development of new pharmaceuticals and chemical probes .

Mécanisme D'action

The compound is an intermediate in the synthesis of Lisinopril, an angiotensin-converting enzyme inhibitor . Lisinopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, lisinopril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart.

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-4-13(15-19-14(11(2)24-15)16(20)22-3)18-17(21)23-10-12-8-6-5-7-9-12/h5-9,13H,4,10H2,1-3H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHAABRCDUVHSH-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

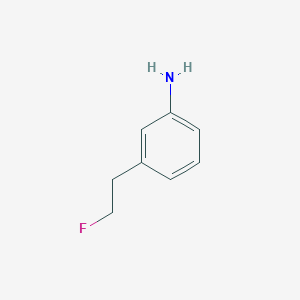

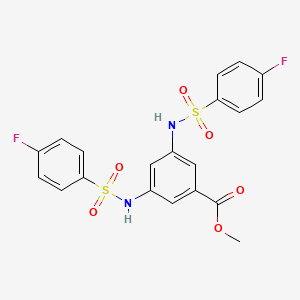

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

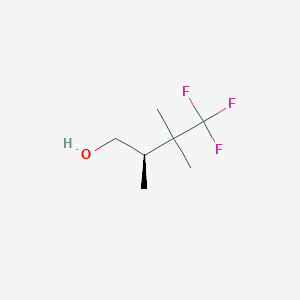

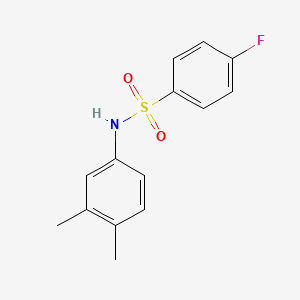

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

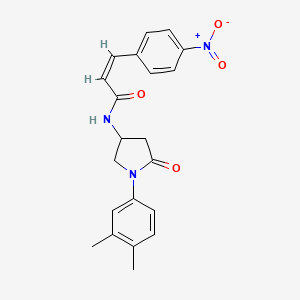

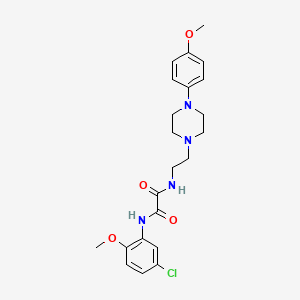

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)

![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)

![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)